Structural Distinction from the Leading Anti-Virulence Analog G43: Absence of the 2‑Carbamoyl Moiety
The target compound is the direct N‑phenyl analog of G43 (N‑(2‑carbamoylphenyl)‑5‑nitro‑1‑benzothiophene‑2‑carboxamide; CAS 690693‑02‑8). G43 inhibits glucosyltransferases GtfB and GtfC with Kd values of 3.7 μM and 46.9 nM, respectively [REFS‑1]. The 2‑carbamoyl group of G43 engages the GtfB active site through hydrogen bonds visible in the co‑crystal structure (PDB 8UF5) [REFS‑2]. The N‑phenyl compound lacks this carbamoyl motif, predicting a distinct binding mode and potency profile. No equivalent biochemical data are publicly available for the target compound, underscoring its status as a unique probe for structure–activity relationship (SAR) interrogation.
| Evidence Dimension | Biochemical potency and binding mode |
|---|---|
| Target Compound Data | No published Kd, IC50, or Ki against GtfB/GtfC |
| Comparator Or Baseline | G43: Kd(GtfB)=3.7 μM, Kd(GtfC)=46.9 nM; co‑crystal with GtfB (PDB 8UF5) |
| Quantified Difference | Not quantifiable due to absent target‑compound data |
| Conditions | Recombinant GtfB/GtfC catalytic domain; surface plasmon resonance (SPR) and X‑ray crystallography |
Why This Matters
Procurement of the N‑phenyl compound enables laboratories to dissect the contribution of the aniline substituent to glucosyltransferase inhibition, directly testing the hypothesis that the 2‑carbamoylphenyl group is essential for high‑affinity binding.
- [1] Zhang Q, et al. Structure-Based Discovery of Small Molecule Inhibitors of Cariogenic Virulence. Sci Rep. 2017;7(1):5974. View Source
- [2] RCSB PDB. 8UF5: Catalytic domain of GtfB in complex with inhibitor G43. 2023. View Source
